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Abstract

4-Fluorophenylacetonitrile, a prominent organofluorine compound, serves as a pivotal

intermediate in the landscape of modern organic synthesis. Its strategic importance is

particularly pronounced in the fields of medicinal chemistry and materials science, where the

introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and

electronic properties. This technical guide provides a consolidated, in-depth resource for

researchers, chemists, and drug development professionals. It meticulously details the

compound's extensive nomenclature and chemical identifiers, presents its validated

physicochemical properties, and explores its core synthetic applications. By elucidating the

causality behind experimental choices and grounding all information in authoritative references,

this document aims to be an essential tool for the effective utilization of this versatile chemical

building block.

Chemical Identity: Nomenclature and Standard
Identifiers
Precise identification is the cornerstone of chemical research and development. 4-
Fluorophenylacetonitrile is known by several synonyms, a reflection of its common use and

historical naming conventions. Understanding these alternatives is crucial for comprehensive

literature searches and unambiguous material sourcing. The compound's fundamental
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structure is a benzene ring substituted with a fluorine atom and an acetonitrile group at the

para (1,4) positions.

Caption: Chemical structure of 4-Fluorophenylacetonitrile.

The most commonly encountered synonyms and systematic names are detailed below. "4-

Fluorobenzyl cyanide" is arguably the most prevalent trivial name, directly describing its

structure as a cyanide derivative of 4-fluorobenzyl chloride.

Table 1: Synonyms and Systematic Names

4-Fluorobenzyl cyanide[1][2]

p-Fluorobenzyl cyanide[3][4][5]

Benzeneacetonitrile, 4-fluoro-[4][5]

4-Fluorobenzeneacetonitrile[3][5]

p-Fluorophenylacetonitrile[3][5][6]

2-(4-Fluorophenyl)acetonitrile[6]

Acetonitrile, (p-fluorophenyl)-[3][5]

For unequivocal identification in a regulatory and global trade context, a variety of standard

chemical identifiers are used. These are cataloged in numerous databases and are essential

for safety data sheets (SDS), certificates of analysis (CoA), and scholarly publications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b056358?utm_src=pdf-body
https://www.chemscene.com/459-22-3.html
https://www.sigmaaldrich.com/HK/zh/substance/4fluorophenylacetonitrile13514459223
https://www.chemwhat.com/4-fluorophenylacetonitrile-cas-459-22-3/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3425068.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylacetonitrile
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3425068.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylacetonitrile
https://www.chemwhat.com/4-fluorophenylacetonitrile-cas-459-22-3/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylacetonitrile
https://www.chemwhat.com/4-fluorophenylacetonitrile-cas-459-22-3/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylacetonitrile
https://pharmainfosource.com/cas/459-22-3?mode=paging&page=5
https://pharmainfosource.com/cas/459-22-3?mode=paging&page=5
https://www.chemwhat.com/4-fluorophenylacetonitrile-cas-459-22-3/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylacetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Key Chemical

Identifiers
Value Source

CAS Number 459-22-3 [3][7]

Molecular Formula C₈H₆FN [1][5][8]

Molecular Weight 135.14 g/mol [1][5]

EINECS Number 207-286-8 [3][5][7]

PubChem CID 68016 [5]

MDL Number MFCD00001917 [4][8]

InChIKey
JHQBLYITVCBGTO-

UHFFFAOYSA-N
[4]

Canonical SMILES N#CCC1=CC=C(F)C=C1 [1]

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for designing,

executing, and scaling up chemical reactions. These parameters dictate choices regarding

reaction solvents, purification methods (e.g., distillation), and storage conditions. 4-
Fluorophenylacetonitrile is a liquid at room temperature with a high boiling point, making it

suitable for reactions requiring elevated temperatures.
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Table 3: Physicochemical

Data
Value Source

Appearance
Clear, colorless to light yellow

liquid
[4][7]

Boiling Point 119-120 °C at 18 mmHg [4][7]

Density 1.126 g/mL at 25 °C [3][7]

Refractive Index (n²⁰/D) 1.5002 [3][4]

Flash Point 108 °C (226.4 °F) - closed cup [3]

Storage
Store under inert atmosphere

at room temperature
[4][8]

Synthesis and Key Reactions
As a valued building block, the synthetic routes to and from 4-fluorophenylacetonitrile are

well-established. Its reactivity is dominated by the nitrile functional group, which can be readily

transformed into other valuable moieties such as carboxylic acids and primary amines.

Common Synthesis Route: Nucleophilic Substitution
The most direct and widely used laboratory and industrial synthesis involves the nucleophilic

substitution of a 4-fluorobenzyl halide (typically the chloride or bromide) with an alkali metal

cyanide. This is a classic Sₙ2 reaction.

Causality in Experimental Design:

Solvent Choice: A polar aprotic solvent like DMSO, DMF, or acetone is preferred. These

solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving the

cyanide anion (⁻CN) highly nucleophilic and reactive.

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices.

KCN is often slightly more soluble in organic solvents.

Temperature Control: The reaction is exothermic. While gentle heating can increase the

reaction rate, excessive temperatures can lead to side products. Monitoring the reaction
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temperature is crucial for achieving a high yield and purity.

4-Fluorobenzyl Halide
(X = Cl, Br)

Polar Aprotic Solvent
(e.g., DMSO)

Heat

Alkali Metal Cyanide
(NaCN or KCN)

4-Fluorophenylacetonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Fluorophenylacetonitrile.

Exemplary Laboratory Protocol:

To a stirred solution of 4-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g),

add sodium cyanide (1.1 eq) portion-wise at room temperature.

Heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC or GC-MS.

Upon completion (typically 2-4 hours), cool the mixture to room temperature and quench by

pouring it into ice-cold water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure. The crude product can be purified by

vacuum distillation to yield pure 4-fluorophenylacetonitrile.
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Key Transformations and Synthetic Utility
The true value of 4-fluorophenylacetonitrile lies in its role as a precursor to other key

synthons. The nitrile group is a versatile functional handle for elaboration.

4-Fluorophenylacetonitrile

4-Fluorophenylacetic Acid

Hydrolysis
(H₃O⁺ or NaOH, H₂O₂)

2-(4-Fluorophenyl)ethanamine

Reduction
(LiAlH₄ or H₂, Raney Ni)

Click to download full resolution via product page

Caption: Key synthetic transformations of 4-Fluorophenylacetonitrile.

Hydrolysis to 4-Fluorophenylacetic Acid: Both acidic and basic conditions can effectively

hydrolyze the nitrile to a carboxylic acid. The resulting 4-fluorophenylacetic acid is a critical

precursor for many pharmaceuticals, including non-steroidal anti-inflammatory drugs

(NSAIDs). The hydrolysis of the related 4-chlorophenylacetonitrile is a key step in producing

the API arhalofenate[9].

Reduction to 2-(4-Fluorophenyl)ethanamine: The nitrile can be reduced to a primary amine

using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic

hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for producing

phenethylamine-class compounds, which are prevalent in drug discovery. For instance, the

reduction of the chloro-analog is used to synthesize the precursor for the weight-loss drug

Lorcaserin[9].

Applications in Drug Discovery and Development
4-Fluorophenylacetonitrile is a starting material and key intermediate in the synthesis of a

wide array of biologically active molecules.[4][7] The para-fluoro substitution is a common tactic

in medicinal chemistry for several reasons:
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Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom

at a site susceptible to metabolic oxidation (like the para-position of a phenyl ring) can block

this pathway, thereby increasing the compound's half-life and bioavailability.

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter

the pKa of nearby functional groups, influencing a drug's solubility and ability to cross cell

membranes.

Enhanced Binding Interactions: The fluorine atom can participate in favorable hydrogen

bonding and dipole-dipole interactions with protein targets, potentially increasing binding

affinity and drug potency.

Documented applications include its use as a reagent in the synthesis of:

Novel Daidzein analogs exhibiting in-vitro anti-influenza activity.[4][7]

Benzylbenzo[d]thiazole sulfonamides with anti-inflammatory properties.[4][7]

1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, a class of

compounds explored for various therapeutic targets.[4][7]

Furthermore, it undergoes biotransformation by marine fungi like Aspergillus sydowii to produce

4-Fluorophenylacetic acid, indicating its role in biocatalysis and green chemistry research.[4][7]

Safety and Handling
As with any reactive chemical intermediate, proper handling of 4-fluorophenylacetonitrile is

paramount. It is classified as acutely toxic and an irritant. All work should be conducted in a

well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Table 4: GHS Hazard and Precautionary Statements

Signal Word: Warning[5]

Hazard Statements (H-Codes)

H302: Harmful if swallowed[5]

H312: Harmful in contact with skin[5]

H332: Harmful if inhaled[5]

H315: Causes skin irritation[5]

H319: Causes serious eye irritation[5]

H335: May cause respiratory irritation[4]

Precautionary Statements (P-Codes)

P261: Avoid breathing vapors/mist/spray[10]

P280: Wear protective gloves/protective clothing/eye protection/face protection

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[4]

P302 + P352: IF ON SKIN: Wash with plenty of water[10]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing[4]

Trustworthiness in Protocol: Adherence to these safety protocols is a self-validating system.

Proper use of PPE and engineering controls (fume hoods) directly mitigates the documented

risks, ensuring operator safety and experimental integrity. In case of exposure, immediate and

appropriate first aid as guided by the P-statements is critical.

Conclusion
4-Fluorophenylacetonitrile is more than a simple chemical; it is a versatile and enabling tool

for chemical innovation. Its multiple synonyms and identifiers, while complex, all point to a

single, highly valuable molecular architecture. A firm grasp of its physicochemical properties

allows for precise control over its synthesis and reactions, primarily the hydrolysis and

reduction of its nitrile group. These transformations unlock pathways to crucial acidic and
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amine-containing intermediates, cementing its role as a cornerstone building block in the

synthesis of pharmaceuticals and other advanced materials. For the research scientist, a

comprehensive understanding of this compound's identity, properties, and reactivity is essential

for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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